Superior In Vitro Potency and Isoform Selectivity for CYP1A2 Inhibition
Galangin is a highly potent inhibitor of human cytochrome P450 1A2 (CYP1A2), demonstrating superior potency and a distinct selectivity profile compared to other hydroxylated flavones. In a direct head-to-head comparison using cDNA-expressed human CYP isoforms, galangin (3,5,7-trihydroxyflavone) was the most potent CYP1A2 inhibitor among the tested compounds [1]. Critically, it exhibits a 5-fold selectivity for CYP1A2 over CYP1A1, a profile that contrasts with other flavones like 7-hydroxyflavone, which shows a 6-fold preference for CYP1A1 [1]. This specific inhibition profile is crucial for applications requiring precise modulation of CYP1A2-mediated metabolism without confounding effects on CYP1A1.
| Evidence Dimension | Inhibition potency and selectivity for human CYP1A2 over CYP1A1 |
|---|---|
| Target Compound Data | Ki = 0.008 μM for CYP1A2; 5-fold selectivity for CYP1A2 over CYP1A1 |
| Comparator Or Baseline | 7-hydroxyflavone: Ki = 0.015 μM for CYP1A1, 6-fold selectivity for CYP1A1 over CYP1A2. Flavone: IC50 = 0.066 μM (CYP1A2), IC50 = 0.14 μM (CYP1A1) |
| Quantified Difference | Galangin's Ki for CYP1A2 (0.008 μM) is ~2-fold lower than 7-hydroxyflavone's Ki for CYP1A1 (0.015 μM). Galangin's selectivity is reversed (5-fold for CYP1A2) compared to 7-hydroxyflavone (6-fold for CYP1A1). |
| Conditions | cDNA-expressed human CYP1A1 and CYP1A2 enzymes; methoxyresorufin O-demethylase activity assay |
Why This Matters
For scientists studying CYP1A2-mediated drug metabolism or procarcinogen activation, galangin's unique potency and selectivity profile make it an essential and non-substitutable tool compound for achieving specific, interpretable results.
- [1] Zhai S, Dai R, Friedman FK, Vestal RE. Comparative inhibition of human cytochromes P450 1A1 and 1A2 by flavonoids. Drug Metab Dispos. 1998;26(10):989-992. View Source
